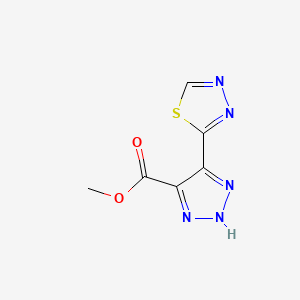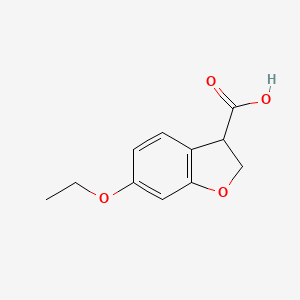![molecular formula C16H21NO3S B6604926 4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane CAS No. 2763780-23-8](/img/structure/B6604926.png)
4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane, commonly known as CPMMB, is a cyclic organic compound that has been extensively studied for its potential applications in scientific research. CPMMB is a versatile compound, as it can be used as a ligand in coordination chemistry, as a substrate in biochemistry, and as a catalyst in organic synthesis.
Scientific Research Applications
CPMMB is a versatile compound that has a wide range of scientific research applications. CPMMB can be used as a ligand in coordination chemistry, as a substrate in biochemistry, and as a catalyst in organic synthesis. In coordination chemistry, CPMMB can be used to form complexes with metal ions, which can then be used for a variety of purposes, such as catalysis and sensing. In biochemistry, CPMMB can be used as a substrate for enzymes, allowing researchers to study the function of enzymes in detail. In organic synthesis, CPMMB can be used as a catalyst to facilitate the formation of organic compounds.
Mechanism of Action
The mechanism of action of CPMMB is not yet fully understood. However, it is believed that CPMMB acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows CPMMB to form complexes with metal ions, which can then be used for a variety of purposes, such as catalysis and sensing. In addition, CPMMB can also act as a substrate for enzymes, allowing researchers to study the function of enzymes in detail.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPMMB are not yet fully understood. However, it is believed that CPMMB can act as a Lewis acid, which means that it can accept electrons from other molecules. This allows CPMMB to form complexes with metal ions, which can then be used for a variety of purposes, such as catalysis and sensing. In addition, CPMMB can also act as a substrate for enzymes, allowing researchers to study the function of enzymes in detail.
Advantages and Limitations for Lab Experiments
The advantages of using CPMMB in lab experiments include its versatility, cost-effectiveness, and ease of synthesis. CPMMB can be used as a ligand in coordination chemistry, as a substrate in biochemistry, and as a catalyst in organic synthesis. In addition, CPMMB can be synthesized using a variety of methods, including the Stille coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The main limitation of using CPMMB in lab experiments is that its mechanism of action is not yet fully understood.
Future Directions
There are a number of potential future directions for research on CPMMB. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. In addition, further research into the synthesis of CPMMB and its derivatives could lead to the development of more efficient and cost-effective methods of synthesizing the compound. Finally, further research into the structure-activity relationships of CPMMB could lead to the development of novel compounds with improved activity.
Synthesis Methods
CPMMB can be synthesized by a variety of methods, including the Stille coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The Stille coupling reaction is the most common method of synthesizing CPMMB, as it is relatively simple and cost-effective. In this reaction, an alkyl halide and aryl halide are reacted with a palladium catalyst in the presence of an organotin reagent. The Suzuki-Miyaura cross-coupling reaction is also used to synthesize CPMMB, but it is more expensive and requires more steps than the Stille coupling reaction. The Sonogashira coupling reaction is the most difficult method of synthesizing CPMMB, as it requires the use of a palladium catalyst, an organotin reagent, and a base.
properties
IUPAC Name |
4-(cyclopropylmethoxy)-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-12-2-6-15(7-3-12)21(18,19)17-11-16(8-14(17)9-16)20-10-13-4-5-13/h2-3,6-7,13-14H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGUPJIEVLDDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6604847.png)

![4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6604853.png)

![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)

![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)
![{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B6604883.png)
![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)
![4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604932.png)
![2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6604937.png)
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)